Kathon 886

概要

説明

Kathon 886 is a highly effective microbicide used primarily in metalworking fluids. It is known for its broad-spectrum activity against bacteria and fungi, making it an essential component in maintaining the integrity and longevity of metalworking fluids. The compound is particularly valued for its ability to prevent microbial contamination, which can lead to fluid degradation, corrosion, and foul odors .

科学的研究の応用

Chemical Properties and Mechanism of Action

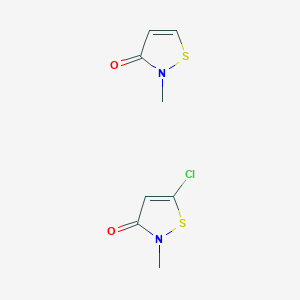

Kathon 886 is a mixture of two isothiazolone compounds: 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone. It has a molecular formula of and a molecular weight of approximately 264.75 g/mol. The compound is soluble in water and various organic solvents like methanol and ethanol but is insoluble in acetone .

Mechanism of Action:

this compound operates through a two-step mechanism:

- Growth Inhibition: It rapidly disrupts central metabolic pathways in microbial cells by inhibiting key enzymes involved in respiration and energy generation (e.g., dehydrogenases associated with the Krebs cycle). This leads to a quick cessation of growth within minutes.

- Cell Death: Complete cell death occurs after several hours, primarily due to the progressive loss of protein thiols and the production of free radicals, which ultimately leads to cell lysis .

Industrial Applications

This compound has been effectively utilized in various industrial settings:

Metalworking Fluids

This compound is predominantly used in metalworking fluids, including soluble, semi-synthetic, and synthetic formulations. These fluids are susceptible to microbial contamination, which can lead to detrimental effects like:

- Discoloration

- Loss of lubricity

- Corrosion due to reduced pH levels

- Clogging of filters by fungal masses

The use of this compound helps maintain the integrity and performance of these fluids by preventing microbial growth .

Water Treatment

In water treatment applications, this compound serves as an effective biocide for controlling microbial fouling in cooling towers and other water systems. Its ability to prevent biofilm formation enhances system efficiency and reduces maintenance costs associated with microbial-related issues .

Paper Manufacturing

This compound is employed in the paper industry to control microbial growth that can spoil raw materials or finished products. Its application helps improve the quality of paper products by preventing degradation caused by bacteria and fungi during production .

Case Studies

Several studies have demonstrated the effectiveness of this compound across different applications:

Case Study 1: Efficacy in Metalworking Fluids

A controlled study showed that this compound at concentrations as low as 9 ppm was sufficient to eradicate Mycobacterium chelonae from soluble oil fluids. The study indicated no observable corrosion on metal coupons exposed to Kathon-treated fluids over extended periods .

Case Study 2: Water Treatment Performance

In a series of tests conducted on cooling water systems, this compound proved effective in reducing viable counts of bacteria and fungi significantly within hours of application. The results indicated a reduction in total biomass on industrial surfaces, leading to improved system performance and reduced maintenance needs .

Comparative Efficacy Table

| Application Area | Concentration (ppm) | Efficacy Observed | Notes |

|---|---|---|---|

| Metalworking Fluids | 9 | Complete kill of Mycobacterium chelonae | No corrosion on metal surfaces |

| Water Treatment | Varies (7-20) | Significant reduction in bacterial counts | Enhanced system efficiency |

| Paper Manufacturing | Varies | Improved product quality | Prevents degradation during production |

作用機序

Target of Action

Kathon 886, also known as Kathon biocide, primarily targets various microorganisms, including bacteria, mold, and yeast . These organisms can grow in soluble, synthetic, and semi-synthetic metalworking fluids or coolants, causing detrimental effects on the fluids .

Mode of Action

This compound utilizes a two-step mechanism involving rapid growth inhibition leading to a loss of cell viability . The growth inhibition is the result of rapid disruption of the central metabolic pathways of the cell . Within minutes after the addition of this compound to a metalworking fluid sump, the metabolic activity of the microorganisms in the system shuts down .

Biochemical Pathways

The affected biochemical pathways are primarily the central metabolic pathways of the targeted microorganisms . The rapid disruption of these pathways by this compound leads to growth inhibition and eventually loss of cell viability .

Pharmacokinetics

It’s known that this compound is supplied as a 14% active liquid in water , suggesting it may be readily soluble and potentially bioavailable in aqueous environments.

Result of Action

The primary result of this compound’s action is the effective inhibition of the growth of bacteria and fungi . This leads to an extension of the life of metalworking fluids, resulting in reduced makeup fluid use and costs, and lower waste fluid disposal costs .

Action Environment

This compound is recommended for use in soluble, semi-synthetic, and synthetic metalworking fluids . Environmental factors such as the pH and temperature of the fluid, as well as the specific coolant formulations, can influence the action, efficacy, and stability of this compound . Due to the wide variations in coolant formulations, laboratory or pilot tests are recommended to evaluate this compound in specific metalworking fluids prior to commercial use .

生化学分析

Biochemical Properties

Kathon 886 plays a significant role in biochemical reactions. It disrupts the central metabolic pathways of the cell, leading to rapid growth inhibition and loss of cell viability . This disruption is achieved by inhibiting several specific enzymes, including dehydrogenases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It reduces cell viability and adenosine triphosphate (ATP) production, but promotes the release of lactate dehydrogenase in Drosophila melanogaster S2 cells . This indicates that this compound can damage the cell membrane .

Molecular Mechanism

The molecular mechanism of this compound involves a two-step process. First, it rapidly inhibits growth, leading to a loss of cell viability . This growth inhibition is the result of the rapid disruption of the central metabolic pathways of the cell by inhibiting several specific enzymes, including dehydrogenases .

Temporal Effects in Laboratory Settings

Within minutes after the addition of this compound to a metalworking fluid sump, the metabolic activity of the microorganisms in the system shuts down This suggests that this compound has a rapid onset of action

Metabolic Pathways

It is known that this compound disrupts the central metabolic pathways of the cell by inhibiting several specific enzymes, including dehydrogenases .

準備方法

The preparation of Kathon 886 involves a series of chemical reactions. The primary synthetic route includes the aminolysis of dimethyl dithiodipropionate with methylamine to form N,N’-methyldithiodipropionamide. This intermediate is then reacted with chlorine in an ethyl acetate solution. The final product is obtained through filtration, washing, and drying . Industrial production methods ensure the stability and efficacy of the compound, which is supplied as a 14% active liquid in water .

化学反応の分析

Kathon 886 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the functional groups within the compound, affecting its antimicrobial properties.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

類似化合物との比較

Kathon 886 is unique in its broad-spectrum activity and stability. Similar compounds include:

Isothiazolinone derivatives: These compounds share similar antimicrobial properties but may differ in their stability and efficacy.

Essential oils: While effective as antimicrobial agents, essential oils degrade more rapidly in the environment compared to this compound. This compound stands out due to its long-lasting effectiveness and stability under various conditions, making it a preferred choice in industrial applications.

生物活性

Kathon 886 is a biocide primarily used in industrial applications, particularly in metalworking fluids and various other formulations. Its active ingredients include 5-chloro-2-methyl-4-isothiazolin-3-one (CMI) and 2-methyl-4-isothiazolin-3-one (MI), which are known for their broad-spectrum antimicrobial activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various microorganisms, and relevant case studies.

This compound exerts its antimicrobial effects by disrupting key metabolic pathways in microbial cells. The primary mechanisms include:

- Enzyme Inhibition : this compound inhibits several critical enzymes involved in the Krebs cycle (e.g., alpha-ketoglutarate dehydrogenase, succinate dehydrogenase) and energy metabolism (e.g., lactate dehydrogenase, NADH dehydrogenase) . This leads to a rapid cessation of cellular respiration and energy generation.

- Cellular Respiration Disruption : The compound affects oxygen consumption and ATP synthesis, leading to impaired growth and nutrient uptake in microorganisms .

- Free Radical Generation : As cellular metabolism is disrupted, free radicals are produced, contributing to cell death through oxidative stress .

Efficacy Against Microorganisms

This compound demonstrates significant efficacy against a wide range of bacteria and fungi. Research indicates that:

- Broad-Spectrum Activity : It is effective against both aerobic and anaerobic microorganisms, making it a versatile biocide .

- Rapid Action : Inhibition of microbial activity occurs within minutes of exposure, with cell death observed after several hours depending on concentration .

- Concentration and Contact Time : Higher concentrations reduce the necessary contact time for effective microbial control. For instance, studies show that concentrations as low as 7-20 ppm can prevent the growth of Mycobacterium isolates .

Table 1: Efficacy Data of this compound

| Microorganism | Concentration (ppm) | Contact Time | Outcome |

|---|---|---|---|

| Mycobacterium spp. | 7 - 20 | Minutes | Growth prevention |

| General Bacteria | 9 | 24 hours | Complete kill |

| Fungi | Varies | Varies | Effective control |

Case Study 1: Metalworking Fluids

In a controlled study involving metalworking fluids, this compound was evaluated for its ability to control microbial growth at elevated temperatures (up to 60°C). The results indicated that:

- At a concentration of 20 ppm active ingredient, this compound effectively controlled microbial populations for at least four weeks in all tested fluids .

- The compound demonstrated consistent performance even under challenging conditions, highlighting its utility in industrial applications.

Case Study 2: Environmental Impact Assessment

A study conducted to assess the environmental impact of this compound revealed that:

- The compound is biodegradable and does not release formaldehyde during its application, making it more environmentally friendly compared to other biocides .

- Toxicological assessments indicated that while this compound exhibits some irritant properties, its overall safety profile is favorable when used according to recommended guidelines .

Research Findings

Extensive research supports the effectiveness of this compound across various applications. Key findings include:

- Resistance Development : Due to its unique mechanism of action, this compound has a low potential for resistance development among microorganisms .

- Regulatory Approvals : this compound has been registered with the EPA since the late 1970s for use in multiple industrial applications, underscoring its safety and efficacy profile over decades of use .

特性

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS.C4H5NOS/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5/h2H,1H3;2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMDNHUJFIDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55965-84-9 | |

| Record name | Kathon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55965-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kathon 886 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of 2-methyl-2H-isothiazol-3-one and 5-chloro-2-methyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.136.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, mixt. with 2-methyl-3(2H)-isothiazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。